molecular formula C17H23NO3 B027581 4-Methoxy Propranolol CAS No. 18507-09-0

4-Methoxy Propranolol

Cat. No.: B027581
CAS No.: 18507-09-0
M. Wt: 289.4 g/mol
InChI Key: OWXOFAQEGCLAOX-UHFFFAOYSA-N
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Description

4-Methoxy Propranolol, also known as this compound, is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cardiac and Neuronal Applications

    Propranolol blocks cardiac and neuronal voltage-gated sodium channels, which may explain its beneficial effects in treating cardiac arrhythmias and certain adverse central nervous system effects (Wang et al., 2010).

  • Metabolic Studies

    4'-Hydroxypropranol sulfate, a major metabolite of propranolol, has been synthesized for studying its structure and biological activity (Oatis et al., 1985).

  • Psychiatric Applications

    Propranolol improved symptoms in some schizophrenic patients, with a correlation between its effect and pre-treatment urinary excretion of catecholamines and MHPG (Atsmon et al., 1972). It also decreased serotonin turnover and increased norepinephrine turnover in the central nervous system of chronic schizophrenia patients (Scheinin et al., 1984).

  • Pharmacokinetics and Analysis

    A method for simultaneous determination of plasma propranolol and 4-hydroxypropranolol has been developed, enhancing precision, sensitivity, and recovery (Rao et al., 1978).

  • Developmental and Long-term Effects

    Chronic prenatal exposure to propranolol up-regulates fetal beta 1-adrenoceptors and increases noradrenaline activity in the brain later in life (Erdtsieck-Ernste et al., 1993).

  • Pharmacodynamics and Therapeutic Applications

    Propranolol's effects include decreasing blood pressure and heart rate, with an increase in plasma catecholamine levels in patients with essential hypertension (Rahn et al., 1978). Sustained-release matrix tablets of propranolol have also been developed for once-daily treatment of hypertension and other cardiovascular disorders (Tambare et al., 2021).

Mechanism of Action

Target of Action

4-Methoxy Propranolol is a derivative of Propranolol, a non-selective beta-adrenergic receptor antagonist . The primary targets of Propranolol are the beta-adrenergic receptors, which are found on cells of the heart muscles, smooth muscles, airways, arteries, kidneys, and other tissues that are part of the sympathetic nervous system .

Mode of Action

When access to beta-receptor sites is blocked by Propranolol, the chronotropic, inotropic, and vasodilator responses to beta-adrenergic stimulation are decreased proportionately .

Pharmacokinetics

Propranolol is highly lipophilic and almost completely absorbed after oral administration . It undergoes extensive first-pass metabolism in the liver, and its bioavailability is affected by factors such as hepatic blood flow, enzyme activity, and drug interactions . The ADME properties of this compound are expected to be similar, but specific studies are needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of pharmaceuticals. For instance, the presence of other drugs can affect the metabolism of Propranolol, leading to changes in its efficacy and potential side effects . Environmental pollution caused by pharmaceuticals and their transformation products has become an increasingly important concern . The environmental risk of Propranolol is predicted to be low based on the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio .

Properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXOFAQEGCLAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939925
Record name 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18507-09-0
Record name 2-Propanol, 1-(isopropylamino)-3-((4-methoxy-1-naphthyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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